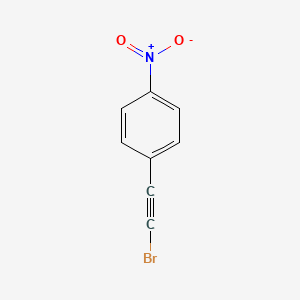

Benzene, 1-(bromoethynyl)-4-nitro-

Description

Significance of Bromoalkyne Moieties in Modern Synthetic Chemistry

Bromoalkyne moieties are highly valued in modern synthetic chemistry due to their unique reactivity. The carbon-bromine bond at the sp-hybridized carbon of the alkyne is a key functional group that participates in a variety of cross-coupling reactions. One of the most prominent applications is in the Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction typically employs a palladium catalyst and a copper co-catalyst under mild conditions. nih.govmatrix-fine-chemicals.com

The bromoalkyne can act as an electrophilic partner in these transformations, allowing for the construction of complex molecular architectures. The versatility of bromoalkynes extends to their use in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals, natural products, and materials science. matrix-fine-chemicals.com The ability to perform these reactions under mild conditions, often at room temperature and in aqueous media, makes bromoalkynes particularly attractive for the synthesis of complex and sensitive molecules. nih.gov

Role of Nitro-Substituted Aromatic Systems in Chemical Transformations

Nitro-substituted aromatic systems are fundamental components in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group (–NO2). bldpharm.com This property significantly influences the reactivity of the aromatic ring to which it is attached. The nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene. bldpharm.compbworks.com

Furthermore, the nitro group acts as a meta-director in electrophilic aromatic substitution reactions. chemsrc.com This directing effect is a consequence of the resonance structures of the benzenonium intermediate, where the positive charge is destabilized at the ortho and para positions relative to the meta position. bldpharm.com For instance, the bromination of nitrobenzene (B124822) requires more stringent conditions, such as higher temperatures, and predominantly yields the meta-bromo isomer. orgsyn.org

Beyond its influence on electrophilic substitution, the nitro group can be reduced to an amino group (–NH2), which is a strongly activating, ortho-, para-directing group. pbworks.com This transformation provides a powerful synthetic tool for introducing a wide range of functionalities onto the aromatic ring.

Contextualization of Benzene, 1-(bromoethynyl)-4-nitro- as a Key Synthetic Intermediate

Benzene, 1-(bromoethynyl)-4-nitro- stands as a key synthetic intermediate that synergistically combines the functionalities of a bromoalkyne and a nitro-substituted aromatic system. Its structure, featuring a bromoethynyl group at the 1-position and a nitro group at the 4-position of a benzene ring, makes it a bifunctional building block with distinct reactive sites. uni.lu

The presence of the bromoalkyne moiety allows for its participation in cross-coupling reactions, such as the Sonogashira coupling, to form extended conjugated systems. Simultaneously, the nitro group at the para-position modulates the electronic properties of the aromatic ring and offers a site for further functionalization, for example, through reduction to an amine. The compound has been noted as a precursor in the synthesis of more complex molecules like Benzene, 1-nitro-4-(4-phenyl-1,3-butadiynyl)-.

The strategic placement of the bromoalkyne and nitro groups allows for a controlled, stepwise elaboration of the molecule. This makes Benzene, 1-(bromoethynyl)-4-nitro- a valuable tool for the synthesis of specifically designed organic materials, pharmaceutical intermediates, and other complex target molecules.

Chemical Compound Data

| Compound Name |

| Benzene, 1-(bromoethynyl)-4-nitro- |

| 1-bromo-2-nitrobenzene |

| 1-bromo-4-nitrobenzene (B128438) |

| Bromobenzene |

| Benzene, 1-nitro-4-(4-phenyl-1,3-butadiynyl)- |

| Nitrobenzene |

Physicochemical Properties of Benzene, 1-(bromoethynyl)-4-nitro-

| Property | Value |

| Molecular Formula | C8H4BrNO2 |

| Monoisotopic Mass | 224.94254 Da |

| SMILES | C1=CC(=CC=C1C#CBr)N+[O-] |

| InChI | InChI=1S/C8H4BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |

| InChIKey | OBUPEYCFDRLOFR-UHFFFAOYSA-N |

| Predicted XlogP | 3.3 |

Data sourced from PubChemLite. uni.lu

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 225.94982 | 143.1 |

| [M+Na]+ | 247.93176 | 156.4 |

| [M-H]- | 223.93526 | 146.7 |

| [M+NH4]+ | 242.97636 | 161.7 |

| [M+K]+ | 263.90570 | 141.0 |

| [M+H-H2O]+ | 207.93980 | 140.7 |

| [M+HCOO]- | 269.94074 | 162.9 |

| [M+CH3COO]- | 283.95639 | 187.6 |

| [M+Na-2H]- | 245.91721 | 150.7 |

| [M]+ | 224.94199 | 153.6 |

| [M]- | 224.94309 | 153.6 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. Data sourced from PubChemLite.

Structure

2D Structure

3D Structure

Properties

CAS No. |

940-13-6 |

|---|---|

Molecular Formula |

C8H4BrNO2 |

Molecular Weight |

226.03 g/mol |

IUPAC Name |

1-(2-bromoethynyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H4BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |

InChI Key |

OBUPEYCFDRLOFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Bromoethynyl 4 Nitro

Strategies for Incorporating the Bromoethynyl Moiety

The introduction of the bromoethynyl group is a critical step in the synthesis. This can be achieved through various methods, including direct bromination of a terminal alkyne or a sequence of coupling and subsequent halogenation reactions.

Hypervalent Iodine-Mediated Bromination of Terminal Alkynes

A direct and efficient method for the synthesis of 1-(bromoethynyl)-4-nitrobenzene involves the chemoselective bromination of the corresponding terminal alkyne, 1-ethynyl-4-nitrobenzene. This transformation can be effectively mediated by hypervalent iodine reagents, which are known for their mild and selective oxidizing properties. researchgate.net

Practical approaches have been developed for the mono-bromination of terminal alkynes using an oxidative system. wikipedia.orgnih.gov Specifically, the use of a (diacetoxyiodo)benzene (PIDA) and tetrabutylammonium bromide (TBAB) system has proven effective for this conversion. nih.govorganic-chemistry.org In a documented synthesis, 1-ethynyl-4-nitrobenzene was treated with this reagent system to afford Benzene (B151609), 1-(bromoethynyl)-4-nitro- in good yield. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, highlighting the utility of hypervalent iodine reagents in synthesizing 1-bromoalkynes. wikipedia.orgorganic-chemistry.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-ethynyl-4-nitrobenzene | (Diacetoxyiodo)benzene (PIDA), Tetrabutylammonium bromide (TBAB) | Benzene, 1-(bromoethynyl)-4-nitro- | 85% | wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Synthetic Routes for Ethynylation and Subsequent Bromination

An alternative and widely used strategy involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to install the ethynyl (B1212043) group, followed by bromination. The Sonogashira cross-coupling reaction is a cornerstone of this approach, enabling the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govscispace.com

In this pathway, an appropriately substituted halo-nitrobenzene, such as 1-iodo-4-nitrobenzene or 1-bromo-4-nitrobenzene (B128438), serves as the starting material. This precursor is coupled with a protected terminal alkyne, for instance, ethynyltrimethylsilane (TMSA), in the presence of a palladium catalyst and typically a copper(I) co-catalyst. nih.govlibretexts.org The use of a silyl-protected alkyne like TMSA can be advantageous in some Sonogashira couplings. nih.gov The reaction between 1-iodo-4-nitrobenzene and terminal alkynes has been shown to proceed efficiently. organic-chemistry.orglibretexts.orgyoutube.com

Following the coupling reaction, the protecting group (e.g., trimethylsilyl) is removed, often using a fluoride source like tetrabutylammonium fluoride, to yield the terminal alkyne, 1-ethynyl-4-nitrobenzene. libretexts.org The final step is the bromination of this terminal alkyne. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common reagent for the conversion of terminal alkynes to 1-bromoalkynes. chemsynthesis.com

| Step | Reactants | Key Reagents/Catalysts | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (Ethynylation) | 1-Iodo-4-nitrobenzene, Ethynyltrimethylsilane | Palladium catalyst (e.g., Pd(OAc)₂), Optional CuI co-catalyst, Base (e.g., TEA) | Trimethyl((4-nitrophenyl)ethynyl)silane | organic-chemistry.orglibretexts.orgyoutube.com |

| 2 (Deprotection) | Trimethyl((4-nitrophenyl)ethynyl)silane | Tetrabutylammonium fluoride (TBAF) | 1-ethynyl-4-nitrobenzene | libretexts.org |

| 3 (Bromination) | 1-ethynyl-4-nitrobenzene | N-Bromosuccinimide (NBS) | Benzene, 1-(bromoethynyl)-4-nitro- | chemsynthesis.com |

Precursor Functionalization and Derivatization Approaches

Functional Group Interconversions Preceding Bromoethynyl Introduction

The strategic placement of substituents on the benzene ring is governed by the principles of electrophilic aromatic substitution, where the order of reactions is paramount to achieving the desired substitution pattern.

Nitro Group Introduction and Aromatic Functionalization Strategies

The nitro group is a key functionality in the target molecule and is typically introduced via electrophilic nitration. A common precursor for the synthesis is 1-bromo-4-nitrobenzene. This compound is readily prepared by the nitration of bromobenzene. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. tcichemicals.comnih.gov The bromine atom on the ring, although deactivating, is an ortho-, para-director. Therefore, the nitration of bromobenzene yields a mixture of ortho and para isomers, from which the desired 1-bromo-4-nitrobenzene can be separated. chemsynthesis.com The nitro group itself is a valuable functional group in organic synthesis, serving not only as a directing group but also as a precursor to other functionalities like amines.

Sequential Substitution Pathways on the Benzene Ring

The synthesis of a disubstituted benzene ring like that in 1-bromo-4-nitrobenzene requires careful planning of the reaction sequence due to the directing effects of the substituents.

To achieve the desired 1,4- (or para) substitution pattern, the synthetic route must begin with a substituent that directs incoming electrophiles to the ortho and para positions. Bromine is an ortho-, para-director. Therefore, nitrating bromobenzene leads to the formation of 1-bromo-4-nitrobenzene as a major product. chemsynthesis.com

Conversely, if one were to start with nitrobenzene (B124822), the outcome would be different. The nitro group is a strong deactivating group and a meta-director. Consequently, the bromination of nitrobenzene would yield primarily 1-bromo-3-nitrobenzene (the meta-isomer), which is not the desired precursor. libretexts.orgchemsynthesis.com This highlights the critical importance of retrosynthetic analysis and the correct ordering of substitution reactions to successfully synthesize the required 1,4-disubstituted aromatic core necessary for the eventual construction of Benzene, 1-(bromoethynyl)-4-nitro-.

Mechanistic Investigations of Reactions Involving Benzene, 1 Bromoethynyl 4 Nitro

Reactivity of the Bromoethynyl Group in Carbon-Carbon Bond Formation

The bromoethynyl group is a highly reactive functional group that readily participates in a variety of carbon-carbon bond-forming reactions. These transformations are central to the synthetic utility of Benzene (B151609), 1-(bromoethynyl)-4-nitro-, allowing for the construction of more complex molecular architectures.

Cross-Coupling Reaction Pathways and Catalytic Cycles (e.g., Sonogashira, Suzuki-Miyaura with related compounds)

The bromoalkyne functionality is a prime substrate for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. In a hypothetical Sonogashira reaction involving Benzene, 1-(bromoethynyl)-4-nitro-, the bromoethynyl group would react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

The catalytic cycle for the Sonogashira coupling generally proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of Benzene, 1-(bromoethynyl)-4-nitro-, forming a Pd(II) intermediate. The electron-withdrawing nature of the nitro group can influence the rate of this step.

Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.

Reductive Elimination: The two organic ligands on the palladium center (the nitro-substituted ethynylphenyl group and the newly introduced alkynyl group) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

While the bromoethynyl group is the primary site for Sonogashira coupling, related bromo-nitroaromatic compounds are known to participate in other cross-coupling reactions. For instance, 1-bromo-4-nitrobenzene (B128438) has been successfully employed in Heck and Suzuki reactions. researchgate.net In the Heck reaction, 1-bromo-4-nitrobenzene is coupled with an alkene, such as styrene, using a palladium catalyst. researchgate.net The Suzuki-Miyaura coupling, on the other hand, would involve the reaction of a related arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. illinois.eduuci.edu

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| Sonogashira | Benzene, 1-(bromoethynyl)-4-nitro- | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Di-substituted alkyne |

| Heck (related) | 1-Bromo-4-nitrobenzene | Alkene (e.g., Styrene) | Pd catalyst, Base | Substituted alkene |

| Suzuki-Miyaura (related) | Arylboronic acid | Bromo-nitroaromatic compound | Pd catalyst, Base | Biaryl compound |

Cycloaddition Reactions Involving the Alkyne Moiety

The alkyne moiety of Benzene, 1-(bromoethynyl)-4-nitro- can participate in cycloaddition reactions, providing a pathway to various heterocyclic structures. A notable example is the 1,3-dipolar cycloaddition. In this type of reaction, the alkyne acts as a dipolarophile, reacting with a 1,3-dipole. For instance, the reaction with an azide (B81097) would lead to the formation of a triazole ring.

Furthermore, related bromo-nitro precursors have been shown to be useful in the synthesis of isoxazoline (B3343090) derivatives. This suggests that under appropriate conditions, the bromoethynyl group could be transformed or participate in a reaction sequence leading to such heterocyclic systems.

Halogen-Metal Exchange Processes and Intermediate Organometallic Species

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that can convert the carbon-bromine bond of the bromoethynyl group into a carbon-metal bond. wikipedia.org This transformation is typically achieved by treating the substrate with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edu

The reaction of Benzene, 1-(bromoethynyl)-4-nitro- with an alkyllithium reagent would result in the formation of a lithium acetylide intermediate. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the terminal position of the alkyne. The presence of other functional groups, such as the nitro group, requires careful control of reaction conditions to ensure chemoselectivity. nih.govnih.gov

Reactivity of the Nitro Group and Activated Aromatic Ring

The strongly electron-withdrawing nitro group has a profound effect on the reactivity of the benzene ring and is itself susceptible to chemical transformations.

Reductive Transformations of the Nitro Moiety and Pathway Elucidation

The nitro group of Benzene, 1-(bromoethynyl)-4-nitro- can be reduced to an amino group (-NH2). This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2 over a palladium catalyst) or metals in acidic media (e.g., tin in hydrochloric acid). The development of chemoselective methods allows for the reduction of the nitro group while leaving other functional groups, such as the bromoethynyl moiety, intact. The reduction of a nitro group generally proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov

Nucleophilic Aromatic Substitution Pathways (where applicable to derivatives)

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNA_r) reactions. wikipedia.orgyoutube.comyoutube.com It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com While the bromoethynyl group itself is not a typical leaving group in SNA_r reactions, a related derivative of Benzene, 1-(bromoethynyl)-4-nitro- containing a good leaving group (such as a halide) at a position ortho or para to the nitro group would be highly susceptible to nucleophilic attack. youtube.com

The general mechanism for an SNA_r reaction involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). youtube.comnih.gov This step is typically the rate-determining step of the reaction. nih.gov

Loss of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

Radical Anion Chemistry and Electron Transfer Mechanisms in Reaction Environments

No specific studies on the formation, stability, or reactivity of the radical anion of Benzene, 1-(bromoethynyl)-4-nitro- were identified. Research in this area would typically involve electrochemical methods, such as cyclic voltammetry, and spectroscopic techniques like electron paramagnetic resonance (EPR) spectroscopy to characterize the radical species and elucidate the electron transfer pathways. Such studies would provide valuable insights into its potential role in single-electron transfer (SET) reactions.

Stereochemical and Regiochemical Control in Compound Transformations

Detailed investigations into controlling the stereochemical and regiochemical outcomes of reactions involving Benzene, 1-(bromoethynyl)-4-nitro- appear to be absent from the current body of scientific literature.

Enantioselective and Diastereoselective Reaction Design

There is no available research on the design and implementation of enantioselective or diastereoselective reactions using Benzene, 1-(bromoethynyl)-4-nitro- as a substrate or reactant. Such research would be crucial for the synthesis of chiral molecules and would likely involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the products.

Directing Group Effects and Steric Hindrance Analysis

A formal analysis of the directing group effects of the bromoethynyl and nitro substituents on the benzene ring of this specific compound in the context of electrophilic or nucleophilic aromatic substitution reactions has not been published. While general principles of directing group effects are well-established, their specific interplay and the influence of the linear bromoethynyl group on the regioselectivity of reactions involving this molecule have not been experimentally or computationally investigated. Similarly, no studies were found that specifically analyze the steric hindrance imparted by the bromoethynyl group in transition states of reactions involving Benzene, 1-(bromoethynyl)-4-nitro-.

No Publicly Available Computational Studies Found for: Benzene, 1-(bromoethynyl)-4-nitro-

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the electronic structure, reactivity, or interaction profile of the chemical compound Benzene, 1-(bromoethynyl)-4-nitro-, could be located.

This absence of dedicated research on this particular molecule prevents the generation of a detailed scientific article as requested. The creation of an evidence-based report requires access to published research data from which to draw information on its specific properties and behaviors.

While general principles of computational chemistry, such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping, are well-established, their application to a specific compound like Benzene, 1-(bromoethynyl)-4-nitro- necessitates dedicated computational analysis. Such studies would involve sophisticated quantum mechanical calculations and molecular dynamics simulations to determine its unique electronic characteristics and reaction dynamics.

The requested article outline, focusing on detailed aspects like FMO analysis, charge distribution, reaction pathway modeling, and non-covalent interactions, requires specific calculated values, energy profiles, and molecular orbital visualizations that are not available in the public domain for this compound.

It is possible that computational data for this compound exists in proprietary industrial research or has not yet been published in peer-reviewed literature. However, without accessible data, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.

Computational Chemistry and Theoretical Studies of Benzene, 1 Bromoethynyl 4 Nitro

Non-Covalent Interactions and Supramolecular Assembly Applications

Halogen Bonding Interactions Involving the Bromoethynyl Group

The bromoethynyl group is a potent halogen bond (XB) donor. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom. nih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). nih.gov

In Benzene (B151609), 1-(bromoethynyl)-4-nitro-, the bromine atom is covalently bonded to an sp-hybridized carbon atom. The high electronegativity of the sp-carbon atom significantly enhances the positive character of the σ-hole on the bromine atom, making it a strong XB donor. Computational studies on similar bromo-compounds have characterized the nature and strength of these interactions. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis, are employed to quantify these bonds. nih.govresearchgate.net

Research findings indicate that C–Br···O halogen bonds, for instance, exhibit interaction energies typically ranging from -1.0 to -4.0 kcal/mol. mdpi.com The directionality of this bond is a key feature, with the C–Br···O angle approaching linearity (approximately 180°). wikipedia.org Computational models can predict the geometric and energetic parameters of these interactions, providing insight into how Benzene, 1-(bromoethynyl)-4-nitro- might assemble in the solid state. For example, the bromine atom can form robust contacts with the oxygen atoms of the nitro group on a neighboring molecule.

| Interaction Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Interaction Energy (ΔE) | -2.5 to -5.0 kcal/mol | Indicates a moderately strong, stabilizing noncovalent interaction. |

| Br···O Distance | 2.80 - 3.10 Å | Shorter than the sum of the van der Waals radii of Bromine and Oxygen (~3.37 Å), indicating a significant attractive force. |

| C−Br···O Angle | 165° - 180° | Demonstrates the high directionality of the halogen bond, originating from the σ-hole on the bromine atom. |

Aromatic π-Stacking and Nitro-Group Mediated Interactions

The 4-nitrophenyl group in the molecule plays a critical role in mediating intermolecular interactions through aromatic π-stacking and other specific contacts involving the nitro group. The presence of the strongly electron-withdrawing nitro group significantly modulates the electronic properties of the benzene ring. wikipedia.org This creates a quadrupole moment, making the face of the aromatic ring electron-deficient and influencing how it interacts with other aromatic systems.

Computational studies on nitrobenzene (B124822) and related compounds show that face-to-face π-stacking is generally disfavored due to electrostatic repulsion. acs.org Instead, offset-stacked or T-shaped (edge-to-face) geometries are more common, as they minimize repulsive interactions and maximize attractive ones. The interaction energies for π-stacking involving nitroarenes can be substantial, with calculations showing binding energies of up to -14.6 kcal/mol for interactions with other aromatic systems like the side chain of tryptophan. nih.gov

Beyond general π-stacking, the nitro group itself is a key participant in specific intermolecular contacts. Computational analyses have identified so-called "π-hole interactions," where the electropositive nitrogen atom of the nitro group interacts favorably with a lone-pair-bearing atom (like oxygen or sulfur) or another π-system. nih.gov These interactions are directional and can have energies of approximately -5 kcal/mol. nih.gov Furthermore, the nitro group can facilitate charge-transfer interactions within π-stacked complexes, further stabilizing the supramolecular assembly. acs.org

| Interaction Type | Key Features | Typical Interaction Energy (ΔE) |

|---|---|---|

| Offset π-Stacking | Displaced face-to-face arrangement of aromatic rings to minimize electrostatic repulsion. | -2.0 to -10.0 kcal/mol |

| Nitro-π Hole Interaction | Interaction between the electropositive nitrogen of the NO₂ group and a nucleophilic site (e.g., lone pair on an oxygen atom). | -3.0 to -5.0 kcal/mol |

| Charge-Transfer Interaction | Electron transfer from an electron-rich region to the electron-deficient nitrophenyl ring, contributing to stabilization. | Component of overall interaction energy, enhances binding. |

Advanced Spectroscopic and Analytical Methodologies for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probing

NMR spectroscopy serves as the cornerstone for the structural elucidation of "Benzene, 1-(bromoethynyl)-4-nitro-". Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic connectivity and environment can be assembled.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to be distinct and relatively simple, reflecting the molecule's symmetry. The 1,4-disubstituted aromatic ring will give rise to a characteristic AA'BB' system, appearing as two doublets.

The two aromatic protons adjacent to the electron-withdrawing nitro group (H-3 and H-5) are expected to be deshielded and resonate at a lower field (higher ppm value).

The two protons adjacent to the bromoethynyl group (H-2 and H-6) will appear at a slightly higher field.

Based on data from analogous compounds like 1-(iodoethynyl)-4-nitrobenzene (B12042047), the chemical shifts for these protons can be predicted. rsc.org For instance, in 1-(iodoethynyl)-4-nitrobenzene, the aromatic protons appear at approximately 8.19 ppm and 7.58 ppm. rsc.org A similar pattern is expected for the title compound.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. Four signals are expected for the aromatic carbons due to the molecule's symmetry, along with two signals for the acetylenic carbons.

The carbon atom directly attached to the nitro group (C-4) will be the most deshielded aromatic carbon.

The carbon bearing the bromoethynyl substituent (C-1) will also be significantly downfield.

The two acetylenic carbons (Cα and Cβ) will have characteristic shifts, with the carbon bonded to the bromine atom (Cα) being influenced by the halogen's electronegativity. In the related 1-nitro-4-(phenylethynyl)benzene, the acetylenic carbons appear around 87.5 ppm and 94.7 ppm. rsc.org

Predicted NMR Data for Benzene (B151609), 1-(bromoethynyl)-4-nitro-

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| H-2, H-6 | ~7.7 | ||

| H-3, H-5 | ~8.2 | ||

| C-1 | ~128-132 | ||

| C-2, C-6 | ~133-136 | ||

| C-3, C-5 | ~123-125 | ||

| C-4 | ~147-150 | ||

| -C≡C-Br | ~80-85 | ||

| -C≡C-Br | ~55-65 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For "Benzene, 1-(bromoethynyl)-4-nitro-", a cross-peak would be observed between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their connectivity within the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). princeton.edu This experiment would definitively link the proton signals at ~8.2 ppm to the C-3/C-5 carbons and the proton signals at ~7.7 ppm to the C-2/C-6 carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). youtube.com This technique would firmly establish the connection of the substituents to the aromatic ring. Key expected correlations include:

The H-2/H-6 protons showing a correlation to the acetylenic carbons and C-4.

The H-3/H-5 protons showing a correlation to the acetylenic carbons and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. princeton.edu For a rigid molecule like this, its primary use would be to confirm the expected spatial relationships and rule out isomeric impurities.

Summary of Expected 2D NMR Correlations

| Experiment | Proton | Expected Correlation to Proton(s) | Expected Correlation to Carbon(s) |

|---|---|---|---|

| COSY | H-2/H-6 | H-3/H-5 | - |

| HSQC | H-2/H-6 | - | C-2/C-6 |

| HSQC | H-3/H-5 | - | C-3/C-5 |

| HMBC | H-2/H-6 | - | C-1, C-3/C-5, C-4, Acetylenic Carbons |

| HMBC | H-3/H-5 | - | C-1, C-2/C-6, C-4, Acetylenic Carbons |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The molecular formula for "Benzene, 1-(bromoethynyl)-4-nitro-" is C₈H₄BrNO₂. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) with almost equal intensity. HRMS is used to verify the exact mass of these ions to within a few parts per million, which is a definitive confirmation of the elemental composition. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Predicted HRMS Data for Benzene, 1-(bromoethynyl)-4-nitro-

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₈H₄⁷⁹BrNO₂ | 224.94255 |

| [M+2]⁺ | C₈H₄⁸¹BrNO₂ | 226.94050 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. For nitroaromatic compounds, characteristic fragmentation pathways are well-known. nih.govyoutube.comresearchgate.net

Key predicted fragmentation pathways for "Benzene, 1-(bromoethynyl)-4-nitro-" include:

Loss of NO₂: A common fragmentation for nitro compounds, leading to a fragment ion corresponding to the loss of 46 mass units. youtube.comnih.gov

Loss of Br: Cleavage of the carbon-bromine bond would result in a fragment from the loss of 79 or 81 mass units.

Loss of NO: Loss of a nitric oxide radical (30 mass units) is also a possible pathway. nih.gov

Cleavage of the Acetylenic Bond: Fragmentation of the ethynyl (B1212043) linker is also expected.

Predicted Key Fragments in MS/MS Analysis

| Precursor Ion (m/z) | Neutral Loss | Predicted Fragment Ion (m/z) |

|---|---|---|

| 225/227 | NO₂ (46) | 179/181 |

| 225/227 | Br (79/81) | 146 |

| 225/227 | NO (30) | 195/197 |

| 179/181 | C₂ (24) | 155/157 |

Chromatographic Techniques for Reaction Mixture Analysis and Purification

Chromatographic methods are indispensable for both the analysis of reaction progress and the isolation of the pure product from starting materials, byproducts, and catalysts.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The polarity of the nitro group suggests that a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would be effective.

Column Chromatography: For preparative scale purification, flash column chromatography is the standard technique. rsc.org Based on the TLC analysis, a solvent system is chosen to effectively separate "Benzene, 1-(bromoethynyl)-4-nitro-" from other components in the crude reaction mixture. The procedure for the related 1-(iodoethynyl)-4-nitrobenzene involves column chromatography with a hexane (B92381) and ethyl acetate eluent system, which would likely be applicable here. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes. As an analytical tool, it provides highly accurate information on the purity of the final compound. A reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable for analyzing this relatively nonpolar molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of "Benzene, 1-(bromoethynyl)-4-nitro-" and the separation of potential isomers. Reversed-phase HPLC (RP-HPLC) is the most common modality for this class of compounds.

Purity Assessment: The purity of "Benzene, 1-(bromoethynyl)-4-nitro-" can be reliably determined using a C18 stationary phase. A typical mobile phase would consist of a gradient mixture of acetonitrile and water, often with a small amount of an acidifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.comsielc.com Detection is typically carried out using a UV-Vis detector, as the nitroaromatic and ethynyl chromophores provide strong absorbance. For instance, 4-nitrophenol (B140041), a related compound, is often detected at 290 nm. nih.govnih.gov

Isomer Separation: HPLC is also critical for separating "Benzene, 1-(bromoethynyl)-4-nitro-" from its isomers, such as those with different substitution patterns on the benzene ring. The separation of halogenated aromatic isomers can be challenging, but specialized columns, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can offer alternative selectivities based on pi-pi interactions and dipole-dipole interactions, which may enhance the resolution between closely related isomers. chromforum.org The precise mobile phase composition and gradient would need to be optimized to achieve baseline separation.

Table 1: Illustrative HPLC Method for Purity Analysis of Benzene, 1-(bromoethynyl)-4-nitro-

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 286 nm chemicalbook.com |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile products that may arise from reactions involving "Benzene, 1-(bromoethynyl)-4-nitro-". This method provides both chromatographic separation and mass-based identification of the eluted compounds.

For analysis, a nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-1ms, is typically employed. The compound is introduced into the GC inlet, where it is vaporized and swept onto the column by a carrier gas, usually helium or hydrogen. The temperature of the GC oven is ramped to separate compounds based on their boiling points and interactions with the stationary phase.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ions and their fragments are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that allows for structural elucidation.

For "Benzene, 1-(bromoethynyl)-4-nitro-", the mass spectrum would be expected to show a molecular ion peak. Key fragmentation pathways would likely involve the loss of the bromo group (Br, with its characteristic isotopic pattern at m/z 79 and 81), the nitro group (NO2, loss of 46 amu), and potentially the entire bromoethynyl or nitroethynyl fragments. nist.govyoutube.com The mass spectrum of the closely related 4-nitrophenylacetylene shows a prominent molecular ion at m/z 147, with significant fragments at m/z 101 (loss of NO2) and m/z 75. nist.gov For "Benzene, 1-(bromoethynyl)-4-nitro-", one would anticipate a similar pattern, with the added complexity of the bromine isotope peaks.

Table 2: Predicted Key Mass Fragments for Benzene, 1-(bromoethynyl)-4-nitro- in GC-MS

| m/z Value | Identity of Fragment |

| [M]+ | Molecular Ion |

| [M-Br]+ | Loss of Bromine |

| [M-NO2]+ | Loss of Nitro Group |

| [M-Br-NO2]+ | Loss of Bromine and Nitro Group |

| [C6H4NO2]+ | Nitrophenyl Cation |

| [C6H4Br]+ | Bromophenyl Cation |

In-situ Spectroscopic Methods for Real-time Reaction Monitoring

In-situ spectroscopic methods are invaluable for gaining mechanistic insights into reactions involving "Benzene, 1-(bromoethynyl)-4-nitro-" by monitoring the disappearance of reactants, the appearance of products, and the transient formation of intermediates in real-time.

Infrared (IR) and Raman Spectroscopy for Functional Group Changes

Both Infrared (IR) and Raman spectroscopy are powerful for tracking changes in key functional groups during a reaction.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FTIR probes are commonly used for in-situ reaction monitoring. youtube.com For reactions involving "Benzene, 1-(bromoethynyl)-4-nitro-", several key vibrational modes can be monitored. The asymmetric and symmetric stretching vibrations of the nitro group (NO2) typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. acs.org The C≡C stretching vibration of the ethynyl group gives a characteristic peak in the range of 2100-2260 cm⁻¹. beilstein-journals.org Any reaction that modifies these groups, such as the reduction of the nitro group to an amine or a coupling reaction at the alkyne, will lead to the disappearance of these bands and the appearance of new bands corresponding to the product. For example, the formation of an amine would result in the appearance of N-H stretching bands around 3300-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it an excellent technique for monitoring the C≡C bond of the ethynyl group. beilstein-journals.orgnih.gov The C≡C stretch in phenyl-terminated polyynes gives a strong and well-resolved peak in the 2050–2250 cm⁻¹ region. beilstein-journals.org This makes Raman spectroscopy highly suitable for monitoring reactions such as Sonogashira couplings or other additions across the alkyne. Furthermore, the symmetric stretch of the nitro group is also Raman active. Changes in the position and intensity of these bands provide real-time kinetic data. s-a-s.orgresearchgate.netnsf.gov

Table 3: Key Vibrational Frequencies for In-situ Monitoring of Benzene, 1-(bromoethynyl)-4-nitro- Reactions

| Functional Group | Technique | Wavenumber (cm⁻¹) | Expected Change During Reaction |

| Nitro (NO₂) Stretch | IR | ~1520, ~1350 | Decrease |

| Alkyne (C≡C) Stretch | IR, Raman | ~2150 | Decrease/Shift |

| Amine (N-H) Stretch | IR | ~3300-3500 | Increase (in reduction reactions) |

| Aromatic C=C Stretch | Raman | ~1600 | Shift/Change in Intensity |

UV-Visible Spectroscopy for Reaction Progress and Intermediate Detection

UV-Visible spectroscopy is a straightforward and effective method for monitoring the progress of reactions involving "Benzene, 1-(bromoethynyl)-4-nitro-" due to the strong chromophores present in the molecule.

The nitrophenyl group is a strong chromophore with a characteristic absorbance maximum. For example, 4-nitrophenol exhibits a λmax that shifts from around 317 nm to 400 nm upon deprotonation in basic solution, and its reduction to 4-aminophenol (B1666318) leads to the disappearance of this peak and the appearance of a new one at a lower wavelength. researchgate.netresearchgate.net Similarly, 4-nitrophenylacetylene has a reported λmax at 286 nm in dichloromethane. chemicalbook.com

A common reaction of this compound is the reduction of the nitro group. The starting material, "Benzene, 1-(bromoethynyl)-4-nitro-", will have a distinct UV-Vis spectrum. As the nitro group is reduced, for instance, to a nitroso, hydroxylamino, and finally an amino group, the electronic structure of the molecule changes significantly. This leads to a shift in the absorbance spectrum, often a blue shift as the conjugation of the nitro group with the aromatic ring is removed. By monitoring the decrease in absorbance of the reactant at its λmax and/or the increase in absorbance of the product at its λmax, a kinetic profile of the reaction can be constructed. researchgate.netresearchgate.net The formation of colored intermediates, such as nitrosobenzene (B162901) derivatives, can also be detected, providing valuable mechanistic information. researchgate.net

Applications in Advanced Organic Synthesis and Functional Materials

Construction of Complex Molecular Architectures and Pharmaceuticals Precursors

The unique structure of 1-(bromoethynyl)-4-nitrobenzene, featuring a reactive alkyne and a modifiable nitro group, makes it a powerful tool for constructing intricate molecular frameworks. The bromoalkyne functionality is particularly useful for carbon-carbon bond-forming reactions, such as Sonogashira, Suzuki, and Stille couplings, which are foundational in modern organic synthesis. These reactions allow for the straightforward connection of the ethynylbenzene core to other molecular fragments, enabling the assembly of larger, more complex structures.

Furthermore, this compound serves as a key intermediate in the synthesis of precursors for pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be used as a handle for further functionalization or to participate in cyclization reactions to form heterocyclic cores common in many drug scaffolds. For instance, derivatives of pyrrolo[3,4-d]pyridazinone, which exhibit significant anti-inflammatory and antioxidant activities, have been synthesized using related structural motifs. nih.gov These compounds often function as selective COX-2 inhibitors, a crucial target in the development of anti-inflammatory drugs. nih.gov The synthesis of such molecules highlights the utility of nitro-aromatic compounds in medicinal chemistry, where the nitro group is a precursor to a key amine functionality. nih.gov

Similarly, the synthesis of various substituted 1,2,4-triazole-5-thiol-1,3,4-thiadiazole and 1,3-thiazine derivatives has been achieved starting from related bromo-nitroaromatic compounds like 1-(2-bromoethyl)-4-nitrobenzene. derpharmachemica.com These synthetic pathways involve the transformation of the nitro group and reactions at the bromo-substituted alkyl chain, demonstrating how such precursors are employed to build biologically active heterocyclic systems. derpharmachemica.com

Table 1: Key Reactions for Complex Molecule Synthesis

| Reaction Type | Functional Group | Reagents/Conditions | Product Type |

|---|---|---|---|

| Bromination | Phenyl Ring | Br₂ / Fe | Bromo-substituted aromatics |

| Nitration | Phenyl Ring | Conc. HNO₃ / Conc. H₂SO₄ | Nitro-substituted aromatics |

| Friedel-Crafts | Phenyl Ring | CH₃Cl / AlCl₃ | Alkyl-substituted aromatics |

| Nitro Reduction | Nitro Group | Raney Nickel / Hydrazine | Amino-substituted aromatics |

| Cyclization | N-(2-alkynyl)anilines | ICl, I₂, Br₂ | Substituted Quinolines |

Precursors for Conjugated Systems and Poly-functionalized Materials

The electronic properties of 1-(bromoethynyl)-4-nitrobenzene make it an attractive monomer for the development of advanced functional materials, particularly those based on conjugated systems.

Conjugated polymers, characterized by a backbone of alternating single and multiple bonds, are renowned for their unique electronic and optical properties. nih.gov The synthesis of these materials often relies on cross-coupling reactions that link aromatic or heteroaromatic monomers. The bromoethynyl group of 1-(bromoethynyl)-4-nitrobenzene is well-suited for such polymerizations, including direct arylation polycondensation. rsc.org

By incorporating this monomer into a polymer chain, its strong electron-withdrawing nitro group can significantly influence the electronic characteristics of the resulting material. The nitro group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.com This ability to tune the bandgap is critical for designing polymers with specific electronic behaviors for applications in organic electronics. nih.gov The synthesis of thiophene-based conjugated polymers, for example, often involves the polymerization of functionalized monomers to create materials for field-effect transistors and plastic solar cells. nih.gov The inclusion of monomers like 1-(bromoethynyl)-4-nitrobenzene could provide a route to novel copolymers with tailored donor-acceptor properties.

The tailored electronic properties of polymers derived from 1-(bromoethynyl)-4-nitrobenzene make them candidates for use in optoelectronic devices. Conjugated polymers are integral to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. bohrium.comdntb.gov.ua The presence of the nitro group can enhance the electron-accepting nature of the polymer, which is beneficial for creating n-type or ambipolar materials for organic transistors or for facilitating charge separation in solar cells.

Furthermore, the development of conjugated polymer nanoparticles (CPNs) has opened new avenues for applications in bioimaging and sensing. rsc.org The ability to tune the emission color and enhance properties like photostability is a key area of research. rsc.org Polymers incorporating the 1-(bromoethynyl)-4-nitrobenzene unit could be designed to have specific fluorescence characteristics, potentially leading to new probes and sensors.

Table 2: Properties of Conjugated Polymers

| Property | Significance | Influencing Factors |

|---|---|---|

| Regioregularity | Increased crystallinity and conductivity. | Synthetic method (e.g., Nickel-based catalysts). nih.gov |

| Bandgap (HOMO-LUMO) | Determines electronic and optical properties. | Monomer structure (electron-donating/withdrawing groups). nih.gov |

| Solubility | Crucial for solution-based processing. | Presence of alkyl or other solubilizing side chains. nih.gov |

| Photostability | Longevity and performance in optoelectronic devices. | Polymer structure and preparation conditions. rsc.org |

Synthesis of Nitrogen-Containing Heterocyclic Frameworks

The dual reactivity of 1-(bromoethynyl)-4-nitrobenzene provides efficient pathways for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are core structures in many natural products and pharmaceuticals.

The synthesis of fused heterocyclic systems like pyrrolopyrazinones often involves the construction of a pyrrole (B145914) ring fused to another nitrogen-containing ring. Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, for example, have been noted for their wide range of biological activities. researchgate.net While direct synthesis from 1-(bromoethynyl)-4-nitrobenzene is not explicitly detailed, the general strategies for forming such systems often involve the reaction of an alkyne with a suitable heterocyclic precursor. The bromoethynyl group could participate in cycloaddition or condensation-cyclization cascades with pyrazinone, triazinone, or oxazinone precursors to generate these complex fused frameworks. For example, the synthesis of pyrrolo[3,4-d]pyridazinone derivatives has been reported, which are valued for their potential as selective COX-2 inhibitors. nih.gov

The synthesis of indoles and quinolines, two of the most important heterocyclic scaffolds in medicinal chemistry, can be achieved using precursors containing an alkynyl group. nih.govrsc.org A powerful method for synthesizing substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups, affording halogen-containing quinolines that can be further modified. nih.gov

A synthetic route utilizing 1-(bromoethynyl)-4-nitrobenzene would likely begin with a Sonogashira coupling to an appropriate ortho-substituted aniline, followed by reduction of the nitro group to an amine. The resulting N-(2-alkynyl)aniline intermediate could then undergo an acid-catalyzed or metal-catalyzed 6-endo-dig cyclization to yield a substituted quinoline. nih.gov

Similarly, indole (B1671886) synthesis can be achieved through various methods starting from ortho-substituted anilines. The Batcho-Leimgruber indole synthesis, for instance, can be adapted for this purpose. researchgate.net A plausible route would involve the reduction of the nitro group of 1-(bromoethynyl)-4-nitrobenzene to an aniline, which then serves as the starting point for constructing the indole ring system. This demonstrates the compound's role as a versatile starting material for accessing a range of valuable heterocyclic frameworks. rsc.orgorgsyn.org

Development of Novel Reagents and Catalysts Derived from the Compound or its Modifications

The inherent chemical functionalities of Benzene (B151609), 1-(bromoethynyl)-4-nitro- make it a valuable precursor for the synthesis of a variety of specialized reagents and catalysts. The electron-withdrawing nature of the nitro group, coupled with the reactivity of the carbon-bromine bond in the ethynyl (B1212043) moiety, allows for a diverse range of chemical transformations.

Research has demonstrated that the bromoalkyne functionality can participate in a variety of coupling reactions, serving as a linchpin for the construction of more complex molecular architectures. These reactions are often catalyzed by transition metals, such as palladium, and are fundamental to modern organic synthesis. For instance, the bromoethynyl group can be readily transformed into an internal alkyne through Sonogashira coupling, a powerful carbon-carbon bond-forming reaction. This transformation opens up pathways to a vast array of derivatives with potential applications as ligands for catalysis or as functional organic materials.

Furthermore, the nitro group on the benzene ring can be chemically modified to introduce other functional groups. Reduction of the nitro group to an amine is a common and well-established transformation that dramatically alters the electronic properties of the molecule. The resulting amino-substituted bromoethynylbenzene can then serve as a ligand for the synthesis of novel metal complexes. These complexes, in turn, can be investigated for their catalytic activity in a variety of organic reactions.

The development of catalysts derived from modifications of Benzene, 1-(bromoethynyl)-4-nitro- is an area of active investigation. For example, the introduction of chiral auxiliaries onto the molecule can lead to the formation of chiral ligands. When complexed with a suitable metal center, these ligands can be used to create asymmetric catalysts. Such catalysts are highly sought after for their ability to control the stereochemical outcome of a reaction, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

The following table summarizes key transformations and potential applications of reagents and catalysts derived from Benzene, 1-(bromoethynyl)-4-nitro-:

| Precursor Modification | Resulting Reagent/Catalyst | Potential Applications |

| Sonogashira coupling of the bromoethynyl group | Di-substituted alkynes | Building blocks for functional materials, ligands for catalysis |

| Reduction of the nitro group to an amine | Amino-substituted bromoethynylbenzenes | Ligands for transition metal catalysts |

| Introduction of chiral auxiliaries | Chiral ligands | Asymmetric catalysis |

| Polymerization involving the ethynyl group | Conjugated polymers | Organic electronics, sensors |

While the direct application of Benzene, 1-(bromoethynyl)-4-nitro- as a catalyst is not its primary role, its significance lies in its capacity to be transformed into a diverse set of molecules with tailored properties for catalysis and advanced organic synthesis. The ongoing exploration of its chemical reactivity continues to pave the way for the discovery of new and improved reagents and catalysts.

Future Research Directions and Emerging Methodologies

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

The transformation of Benzene (B151609), 1-(bromoethynyl)-4-nitro- often relies on catalytic processes, such as the Sonogashira coupling. Future research will likely focus on developing novel catalysts that offer superior performance. The goal is to achieve higher yields and greater selectivity, minimizing the formation of unwanted byproducts.

One promising avenue is the use of palladium-based catalysts, which are commonly employed in cross-coupling reactions. Research is ongoing to design more robust and active palladium complexes that can operate under milder conditions and with lower catalyst loadings. Additionally, the development of catalysts based on more abundant and less expensive metals like copper and nickel is a key objective. These efforts aim to provide more sustainable and cost-effective synthetic routes.

| Catalyst System | Potential Advantages | Research Focus |

| Palladium-based catalysts | High activity and selectivity | Development of more robust and active complexes |

| Copper-based catalysts | Lower cost and toxicity | Improving catalytic efficiency and substrate scope |

| Nickel-based catalysts | Cost-effective alternative to palladium | Enhancing catalyst stability and functional group tolerance |

Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety.

Photoredox Catalysis and Electrochemistry in Compound Transformations

Photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

For Benzene, 1-(bromoethynyl)-4-nitro-, photoredox catalysis could be employed to generate reactive intermediates that can participate in a variety of transformations. For example, visible-light photoredox catalysis has been used for the bromination of phenols and alkenes, demonstrating the potential of this approach for halogenation reactions. nih.gov Electrochemistry, on the other hand, can be used to mediate redox reactions, such as the annulation of alkynes with nitriles to form substituted pyridines. nih.gov The application of these methods to Benzene, 1-(bromoethynyl)-4-nitro- could open up new avenues for the synthesis of complex molecules.

| Method | Energy Source | Potential Applications for Benzene, 1-(bromoethynyl)-4-nitro- |

| Photoredox Catalysis | Light | Halogenation, cross-coupling reactions |

| Electrochemistry | Electricity | Redox reactions, synthesis of heterocyclic compounds |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemistry by enabling the rapid prediction and optimization of chemical reactions. These technologies can analyze vast datasets of chemical information to identify patterns and make predictions about reaction outcomes.

For the synthesis and transformation of Benzene, 1-(bromoethynyl)-4-nitro-, ML algorithms can be used to predict the optimal reaction conditions, such as the best catalyst, solvent, and temperature to use. This can significantly reduce the number of experiments needed, saving time and resources. bohrium.com Furthermore, ML models can be trained to predict the properties of new molecules, guiding the design of novel compounds with desired characteristics. The integration of ML and AI with automated synthesis platforms has the potential to create "self-driving" laboratories that can accelerate the discovery and development of new materials and medicines. nih.gov

| ML/AI Application | Description | Potential Impact |

| Reaction Prediction | Predicts the outcome of a chemical reaction based on the starting materials and conditions. | Reduces the need for trial-and-error experimentation. |

| Condition Optimization | Identifies the optimal reaction conditions to maximize yield and selectivity. | Improves the efficiency and sustainability of chemical synthesis. |

| Property Prediction | Predicts the physical, chemical, and biological properties of a molecule. | Guides the design of new molecules with desired functionalities. |

Exploration of New Reactivity Modes and Unconventional Bond Formations

The unique combination of a bromoalkyne and a nitroarene in Benzene, 1-(bromoethynyl)-4-nitro- provides opportunities to explore novel reactivity patterns and form unconventional chemical bonds. The terminal alkyne can act as a versatile handle for a variety of transformations beyond traditional cross-coupling reactions.

Future research may focus on exploiting the C-Br and C≡C bonds to forge new carbon-carbon and carbon-heteroatom bonds. For instance, terminal alkynes have been shown to spontaneously form single-molecule junctions, suggesting potential applications in molecular electronics. bohrium.com Additionally, the development of transition-metal-free reactions, such as the thioboration of terminal alkynes, offers a more sustainable approach to functionalizing the alkyne moiety. acs.org The exploration of such unconventional transformations will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures.

Q & A

Basic: What synthetic methodologies are recommended for preparing benzene, 1-(bromoethynyl)-4-nitro-?

Answer:

A plausible route involves Sonogashira coupling between 4-nitroiodobenzene and bromoacetylene. Key steps include:

- Catalytic system : Palladium(II) acetate (1–5 mol%), copper(I) iodide (10 mol%), and a ligand such as triphenylphosphine.

- Solvent/base : Triethylamine (TEA) in tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Challenges : The electron-withdrawing nitro group may reduce coupling efficiency, requiring optimized stoichiometry. Alternative methods include bromination of pre-synthesized ethynyl intermediates using N-bromosuccinimide (NBS) under controlled conditions .

Basic: What analytical techniques are essential for characterizing benzene, 1-(bromoethynyl)-4-nitro-?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ethynyl carbons (δ 75–95 ppm for sp-hybridized carbons).

- IR Spectroscopy : Confirm C≡C (2100–2260 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolve molecular geometry and confirm substitution patterns if single crystals are obtainable.

Note : Comparative data for analogous compounds (e.g., bromoethyl-substituted nitrobenzenes) suggest similar spectral trends .

Advanced: How do electronic effects of the nitro group influence the reactivity of the bromoethynyl moiety in cross-coupling reactions?

Answer:

The nitro group’s electron-withdrawing nature decreases electron density at the ethynyl carbon, potentially:

- Slowing oxidative addition in palladium-catalyzed reactions.

- Stabilizing transition states via resonance effects.

Experimental validation : - Compare reaction rates with meta-nitro or non-nitro analogs.

- Use density functional theory (DFT) to model charge distribution and transition states.

Contradictions : Conflicting data may arise from competing side reactions (e.g., alkyne dimerization); use radical scavengers (e.g., TEMPO) to confirm mechanistic pathways .

Advanced: What strategies address stability issues during storage and handling?

Answer:

- Storage : Under inert atmosphere (argon) at –20°C to prevent bromine elimination or hydrolysis.

- Light sensitivity : Use amber glassware to avoid photodegradation.

- Incompatibilities : Avoid contact with amines, bases, or oxidizers (risk of explosive decomposition).

Data-driven approach : Monitor degradation via periodic NMR or HPLC analysis. For example, reports similar nitrobenzyl halides decomposing in humid conditions, suggesting anhydrous storage .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Waste disposal : Classify as halogenated hazardous waste (UN1578; ERG Guide 152).

Regulatory compliance : Refer to EPA guidelines (40 CFR 721) for reporting significant new uses and OSHA standards for workplace exposure limits .

Advanced: How can computational chemistry aid in predicting reaction outcomes for this compound?

Answer:

- Molecular modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack.

- Reactivity studies : Simulate transition states for Sonogashira coupling to optimize catalytic conditions.

- Solvent effects : Conduct COSMO-RS calculations to select ideal solvents for synthesis or crystallization .

Basic: What are the key applications of benzene, 1-(bromoethynyl)-4-nitro- in materials science?

Answer:

- Polymer precursors : Serve as a monomer for conductive polymers via alkyne polymerization.

- Ligand synthesis : Functionalize metal-organic frameworks (MOFs) for catalytic applications.

- Click chemistry : Participate in copper-free azide-alkyne cycloadditions for bioconjugation.

Case study : highlights similar nitro-alkynyl benzenes as intermediates in advanced material synthesis .

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.